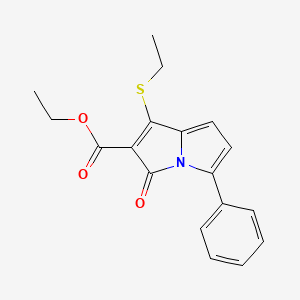
Piperazine, 1-(3-chlorophenyl)-4-(4-isopropylbenzenesulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine core reacts with 3-chlorophenyl halide in the presence of a base.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-(Propan-2-yl)benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Other Piperazine Derivatives: Compounds like 1-(2,3-dichlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine.
Uniqueness
1-(3-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is unique due to the presence of both the 3-chlorophenyl and 4-(propan-2-yl)benzenesulfonyl groups, which may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H23ClN2O2S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-15(2)16-6-8-19(9-7-16)25(23,24)22-12-10-21(11-13-22)18-5-3-4-17(20)14-18/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
FWBBHXVFWUSFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dichlorophenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11510208.png)

![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11510213.png)

![5-Chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid](/img/structure/B11510219.png)

![(4E)-2-(3-chlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11510242.png)
![(2Z)-2-[(2E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-5-one](/img/structure/B11510254.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11510259.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11510275.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11510279.png)
![N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B11510283.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11510287.png)
![N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide](/img/structure/B11510297.png)
